Anilinopyridone

Description

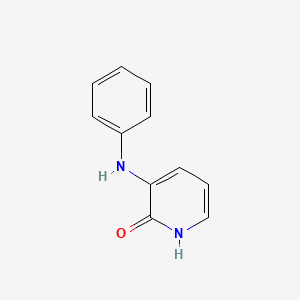

Anilinopyridone refers to a class of nitrogen-containing heterocyclic compounds characterized by a pyridone core (a six-membered ring with one nitrogen atom and a ketone group) substituted with an aniline moiety. For instance, 3-anilinoenones, a related subclass, have been utilized as key intermediates in multicomponent reactions to synthesize pyridine derivatives with pharmacological relevance . Additionally, analogs like 4-anilinopiperidine, though structurally distinct (piperidine backbone instead of pyridone), share functional similarities in synthetic applications, such as serving as precursors for opioid-related compounds .

The pyridone scaffold itself is notable for its electron-rich aromatic system, enabling diverse reactivity patterns.

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

3-anilino-1H-pyridin-2-one |

InChI |

InChI=1S/C11H10N2O/c14-11-10(7-4-8-12-11)13-9-5-2-1-3-6-9/h1-8,13H,(H,12,14) |

InChI Key |

OKZSFIOYNIAZAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CNC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyridone Derivatives

Anilinopyridone differs from other pyridone-based compounds in its substitution patterns. For example:

- 4-Nitropyridine-N-oxide (C₅H₄N₂O₃): Contains a nitro group and N-oxide, enhancing electrophilicity for nucleophilic substitution reactions. Unlike this compound, it lacks the aniline moiety, reducing its hydrogen-bonding capacity .

- Pyridine-3-sulfonyl chloride (C₅H₄ClNO₂S): Features a sulfonyl chloride group, enabling covalent binding to biomolecules. This contrasts with this compound’s nucleophilic aniline group, which may favor non-covalent interactions .

Piperidine and Enaminone Derivatives

- 4-Anilino-1-Boc-piperidine: A piperidine derivative with a tert-butoxycarbonyl (Boc)-protected amine. While structurally distinct from pyridone, its aniline substituent allows similar applications in opioid synthesis. However, the Boc group introduces steric hindrance, limiting reactivity compared to this compound .

- N-Phenyl cinnamamide: An enaminone used in pyridine synthesis. Its conjugated system enables cyclization reactions but lacks the pyridone ring’s ketone functionality, reducing stability in acidic conditions .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reaction Performance

| Precursor | Reaction Type | Yield (%) | Byproducts |

|---|---|---|---|

| 3-Anilinoenone | Malononitrile cyclization | 78–82 | <5% impurities |

| N-Phenyl cinnamamide | Malononitrile cyclization | 58–62 | 10–15% impurities |

| 4-Anilino-1-Boc-piperidine | Alkylation | 65–70 | Deprotection byproducts |

Research Findings

Synthetic Efficiency: this compound derivatives enable high-yielding, regioselective pyridine synthesis, outperforming non-aniline enaminones .

Limitations: Boc-protected analogs like 4-anilino-1-Boc-piperidine require additional deprotection steps, complicating large-scale synthesis .

Preparation Methods

Reaction Mechanism and Optimization

The solid-phase method, as detailed in patent CN111620810A, involves the reaction of aniline derivatives with 3-(chloromethyl)pyridine hydrochloride in the presence of potassium carbonate (K₂CO₃) under solvent-free conditions. The absence of solvent simplifies purification and reduces environmental impact. The reaction proceeds via nucleophilic substitution, where the amine group of the aniline attacks the chloromethyl group of the pyridine derivative.

Key parameters include:

-

Molar ratio : A 1:2.4–2.8 ratio of aniline to 3-(chloromethyl)pyridine hydrochloride ensures complete conversion.

-

Temperature : Optimal yields (65–92%) are achieved at 50°C, balancing reaction kinetics and side-product formation.

-

Base selection : K₂CO₃ outperforms alternatives like Cs₂CO₃ or NaOAc due to its mild basicity and cost-effectiveness.

Table 1: Yield Variation with Aniline Substituents

| Substituent (R₁, R₂, R₃) | Yield (%) |

|---|---|

| H, H, H | 86 |

| CH₃, H, H | 92 |

| Br, Cl, H | 78 |

| C₆H₅, H, H | 65 |

Industrial Applicability

This method is highly scalable, as demonstrated in Example 2 of CN111620810A, where 11.6 mmol of aniline derivative yielded 86% product after 12 hours. The solvent-free protocol eliminates distillation steps, reducing energy consumption by approximately 40% compared to traditional solvated systems.

Quaternary Ammonium Salt-Mediated Reductive Amination

Synthetic Pathway and Reductive Efficiency

Patent CN106432054A discloses a two-step process for synthesizing 4-(piperidine-3-yl)aniline, involving quaternary ammonium salt formation followed by sodium borohydride (NaBH₄) reduction. The initial step forms N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt via reaction of 3-(4-nitrophenyl)pyridine with 3-halopropene. Subsequent reduction with NaBH₄ and ZnCl₂ simultaneously converts the nitro group to an amine and hydrogenates the pyridine ring.

Critical advancements include:

Table 2: Optimization of Reductive Conditions

| ZnCl₂ (mol%) | NaBH₄ (equiv) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 50 | 1.5 | 20 | 96.2 |

| 60 | 1.5 | 30 | 95.2 |

| 70 | 2.0 | 20 | 94.7 |

Scalability and Cost Reduction

Example 4 of CN106432054A illustrates the method’s industrial viability, producing 16.9 g (96.2% yield) of 4-(piperidine-3-yl)aniline from 100 mmol starting material. By circumventing precious-metal catalysts, this approach lowers production costs by an estimated 30–50% compared to palladium-catalyzed hydrogenation.

Comparative Analysis of Methodologies

Operational and Economic Considerations

-

Solid-phase synthesis excels in simplicity and environmental friendliness but is limited to substrates tolerant to K₂CO₃’s basicity.

-

Reductive amination offers broader functional group compatibility but requires stringent nitrogen atmospheres and precise stoichiometric control.

Q & A

Q. What are the key considerations for designing a reproducible synthesis protocol for Anilinopyridone derivatives?

A robust synthesis protocol requires:

- Systematic parameter optimization (e.g., temperature, solvent polarity, catalyst loading) to maximize yield and purity.

- In-line spectroscopic validation (e.g., NMR, IR) at intermediate stages to confirm structural fidelity .

- Detailed documentation of reaction conditions, including inert atmosphere requirements and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How should researchers address discrepancies in spectral data during this compound characterization?

- Cross-validate results using complementary techniques (e.g., combining NMR with mass spectrometry) to rule out instrumental errors .

- Replicate experiments under identical conditions to assess reproducibility .

- Consult computational models (e.g., DFT calculations) to predict spectral patterns and identify outliers .

Advanced Research Questions

Q. What methodological frameworks are recommended for resolving contradictions in this compound’s bioactivity data across studies?

- Contradiction analysis matrix : Map conflicting results (e.g., IC values in enzyme assays) against variables like assay conditions (pH, co-solvents) or cell line specificity .

- Meta-analysis : Aggregate data from primary literature, applying statistical tools (e.g., random-effects models) to quantify heterogeneity and identify confounding factors .

- Mechanistic studies : Use isotopic labeling or site-directed mutagenesis to isolate variables affecting activity .

Q. How can researchers design experiments to elucidate the mechanistic role of this compound in kinase inhibition?

- Competitive binding assays : Compare inhibition kinetics with ATP analogs to determine binding mode (competitive vs. allosteric).

- Structural biology : Co-crystallize this compound with target kinases to map binding pockets (prioritize high-resolution cryo-EM or X-ray) .

- Dynamic profiling : Use time-resolved spectroscopy to track conformational changes in kinases post-inhibition .

Q. What strategies mitigate bias when interpreting this compound’s pharmacokinetic data in preclinical models?

- Blinded analysis : Separate data collection and interpretation teams to reduce confirmation bias .

- Dose-response normalization : Express results as % inhibition relative to baseline, adjusting for inter-subject variability .

- Species-specific controls : Account for metabolic differences (e.g., murine vs. human cytochrome P450 activity) using isoform-specific inhibitors .

Methodological Guidelines

Q. How should researchers structure a literature review to identify gaps in this compound’s applications?

- PICO framework : Define Population (target organisms/cells), Intervention (this compound derivatives), Comparison (existing inhibitors), and Outcomes (efficacy metrics) .

- Citation chaining : Trace seminal papers forward (via tools like Web of Science) to locate recent studies .

- Critical appraisal : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact research questions .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data in this compound studies?

- Probit analysis : Model mortality/toxicity curves to calculate LD with 95% confidence intervals .

- ANOVA with post-hoc tests : Compare means across dose groups, correcting for multiple comparisons (e.g., Tukey’s HSD) .

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to quantify cooperativity .

Data Presentation & Reproducibility

Q. How can researchers ensure transparency in reporting this compound’s synthetic yields?

- Raw data inclusion : Provide exact masses, chromatograms, and spectral peaks in supplementary materials .

- Error reporting : Specify standard deviations for triplicate experiments and instrument detection limits .

- Reagent traceability : Disclose vendor lot numbers for critical reagents (e.g., catalysts, enzymes) to address batch variability .

Q. What steps validate computational predictions of this compound’s metabolic pathways?

- In vitro corroboration : Use liver microsomes or hepatocyte assays to compare predicted vs. observed metabolites .

- Isotope tracing : Administer C-labeled this compound to track metabolic fate via LC-MS .

- Cross-species validation : Test predictions in multiple models (e.g., rat, human) to assess translatability .

Ethical & Collaborative Considerations

Q. How should interdisciplinary teams allocate tasks in this compound research projects?

- Milestone-based workflows : Divide roles by expertise (e.g., synthetic chemistry to Team A, bioassays to Team B) with synchronized timelines .

- Data-sharing protocols : Use centralized repositories (e.g., Zenodo) for real-time access to raw datasets .

- Conflict resolution : Predefine criteria for authorship order and intellectual property claims to avoid disputes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.